3-(2-Nitrophenyl)acryloyl chloride
Description
3-(2-Nitrophenyl)acryloyl chloride (CAS: 52162-78-4) is an acryloyl chloride derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.6 g/mol. Its structure features an acryloyl group (-COCl) conjugated to a 2-nitrophenyl substituent, which imparts distinct electronic and steric properties. The compound is synthesized via the reaction of 3-(2-nitrophenyl)acrylic acid with thionyl chloride (SOCl₂) under reflux conditions, followed by solvent removal . This method mirrors the synthesis of structurally similar compounds like 3-(2-furyl)acryloyl chloride ().
The nitro group in the ortho position enhances electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions. However, the compound is sensitive to moisture and requires careful handling due to its irritant nature .
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-(2-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H |
InChI Key |
WNTFCQNBXNFITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Key Reactions
- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form amides and esters.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.
- Oxidation Reactions : Can undergo oxidation to form nitroso or nitro derivatives.
Chemistry
3-(2-Nitrophenyl)acryloyl chloride serves as a building block in the synthesis of complex organic molecules. Its high reactivity allows chemists to create diverse derivatives that can be used in further chemical reactions.
Biology
In biological applications, this compound is utilized for the modification of biomolecules , particularly proteins. The acrylamide functionality enables selective modification of cysteine residues through acrylation, facilitating studies on:
Case Study: Protein Modification
Research has demonstrated that acrylamide derivatives can form stable adducts with proteins, which is crucial for drug design and therapeutic applications. These modifications help elucidate cellular processes and protein functionalities.
Medicine
The compound is being investigated for its potential use in drug development . As a precursor for pharmacologically active compounds, it may contribute to the synthesis of novel therapeutic agents targeting various diseases.
Case Study: Antibacterial Activity
Studies on related compounds have shown significant antibacterial properties against Gram-positive bacteria. Modifications to the nitrophenyl structure could enhance these activities, indicating potential for developing new antibacterial drugs .
Industry
In industrial applications, this compound is employed in producing specialty chemicals and materials. Its polymerization capability allows for creating novel materials with tailored properties for specific applications such as conductive polymers and photochemical devices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form amides, esters, or carboxylic acid derivatives.
-
Reaction with Amines :
Reacts with primary/secondary amines to yield acrylamide derivatives. For example, synthesis of (E)-N-(3-cyanothiophen-2-yl)-3-(2-nitrophenyl)-N-((E)-3-(2-nitrophenyl)acryloyl)acrylamide (CNNA-acrylamide) involves reacting the acyl chloride with 2-aminothiophen-3-carbonitrile in the presence of triethylamine . -
Reaction with Alcohols :
Forms esters under mild conditions. For instance, reaction with methanol produces methyl 3-(2-nitrophenyl)acrylate .
Mechanism :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing nitro group, which polarizes the carbonyl bond (Figure 1 ).
Thiol-Michael Addition Reactions
The acryloyl double bond reacts with thiols (e.g., glutathione) in a thiol-Michael addition. Studies on structurally similar N-arylacrylamides demonstrate that:
| Substituent Position | Reaction Rate (s⁻¹) | Half-Life (min) |
|---|---|---|
| ortho-nitrophenyl | 1.92 × 10⁻³ | 6 |
| para-methoxyphenyl | 3.38 × 10⁻⁵ | 343 |
-
The ortho-nitro group increases electrophilicity of the acryloyl moiety, accelerating thiol reactivity.
-
Half-lives for thiol adduct formation vary by >50-fold depending on substituent position and electronic effects.
Polymerization Reactions
The acryloyl chloride participates in radical or ionic polymerization, forming polymers with applications in materials science. The nitro group enhances thermal stability and modulates electronic properties of the resulting polymer.
Example :
-
Copolymerization with styrene yields nitro-functionalized polymers with potential use in photoresist materials.
Morita–Baylis–Hillman (MBH) Reactions
While not directly studied for this compound, analogous acrylamides participate in MBH reactions with aldehydes. For N-butylacrylamide:
| Solvent | MBH Adduct Yield | Cannizzaro Alcohol Yield |
|---|---|---|
| 2-MeTHF:H₂O | 62% | 13% |
| DMSO | 38% | 24% |
Conditions : 1 mmol aldehyde, 2 mmol acrylamide, 1 mmol 3-hydroxyquinuclidine, 2 M concentration, 3 days .
Comparative Reactivity with Analogues
| Compound | Key Feature | Reactivity with GSH (t₁/₂) |
|---|---|---|
| 3-(2-Nitrophenyl)acryloyl chloride | ortho-NO₂ | 6 min |
| Cinnamoyl chloride | No substituent | >60 min |
| 3-(4-Nitrophenyl)acryloyl chloride | para-NO₂ | 15–41 min |
Trend : Ortho-nitro substitution maximizes electrophilicity and thiol reactivity .
Computational Insights
Density functional theory (DFT) studies on similar acrylamides reveal:
Comparison with Similar Compounds
Comparison with Similar Acryloyl Chloride Derivatives
Structural and Electronic Differences
The reactivity and applications of acryloyl chlorides are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Key Properties of Selected Acryloyl Chlorides
Electronic Effects :
- Nitro substituent : The 2-nitro group in this compound withdraws electron density via resonance, increasing the electrophilicity of the carbonyl carbon. This enhances its reactivity in amidation and esterification reactions compared to derivatives with electron-donating groups (e.g., methyl) .
- Furyl substituent : The 2-furyl group in 3-(2-furyl)acryloyl chloride provides π-conjugation, stabilizing intermediates in polymerization reactions .
Steric Effects :
Table 2: Application Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-nitrophenyl)acryloyl chloride, and how does the nitro group influence reaction conditions?
- Methodological Answer : The compound can be synthesized via condensation of 2-nitrocinnamic acid derivatives with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. The nitro group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating acylation. However, steric hindrance from the ortho-nitro substituent may require prolonged reaction times (6–12 hours) at 60–80°C. Purification typically involves distillation under reduced pressure or recrystallization from non-polar solvents like hexane .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be used to confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Look for a strong carbonyl (C=O) stretch at ~1750–1800 cm⁻¹. The nitro group (NO₂) shows asymmetric and symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.
- ¹H NMR : The α,β-unsaturated system (CH₂=CH–COCl) exhibits coupling patterns (J ≈ 15–17 Hz) between the vinylic protons. The aromatic protons adjacent to the nitro group (ortho position) show deshielding, appearing as a doublet at δ ~8.0–8.5 ppm .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use anhydrous conditions to prevent hydrolysis to acrylic acid derivatives. Work in a fume hood with PPE (gloves, goggles) due to its lachrymatory and corrosive properties. Stabilize the compound with inhibitors (e.g., phenothiazine, 200–400 ppm) to prevent polymerization during storage .
Advanced Research Questions
Q. How does the ortho-nitro substituent affect the reactivity of this compound in nucleophilic acyl substitution compared to para/meta analogs?
- Methodological Answer : The ortho-nitro group introduces steric hindrance, reducing accessibility to the carbonyl carbon. Electronically, it enhances electrophilicity via resonance withdrawal but may destabilize transition states in bulky nucleophiles. Comparative kinetic studies using amines (e.g., aniline vs. 2-nitroaniline) show lower yields in ortho-substituted derivatives, requiring polar aprotic solvents (e.g., DMF) to mitigate steric effects .
Q. What strategies can resolve contradictions in reported reaction yields for heterocycle synthesis using this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophile selection. For example, using binucleophiles (e.g., hydrazines) in ethanol/water mixtures may favor cyclization to pyrazoles, while DMF promotes open-chain adducts. Systematic screening of solvents (e.g., THF vs. DCM) and stoichiometric ratios (1:1 vs. 1:2 acryloyl chloride:nucleophile) can optimize yields .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the nitro group's electron-withdrawing effect directs nucleophilic attack to the carbonyl carbon, while steric maps highlight hindered regions. Validate models with experimental X-ray crystallography data (e.g., bond angles/atomic charges from studies on analogous compounds) .
Q. What role does this compound play in designing photoactive polymers or coatings?
- Methodological Answer : The nitro group enhances UV absorption, enabling applications in photocurable resins. Incorporate the compound into epoxy matrices via Michael addition, and evaluate crosslinking efficiency using photo-DSC. Note that higher acryloyl content improves thermal stability (Tg ↑ by ~20°C) but may reduce adhesion due to increased rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
